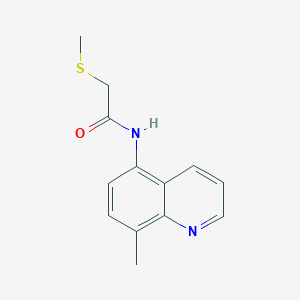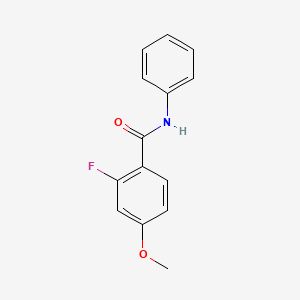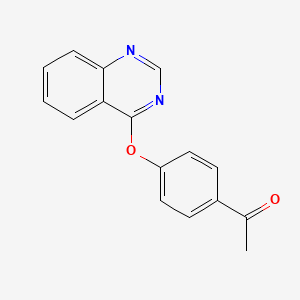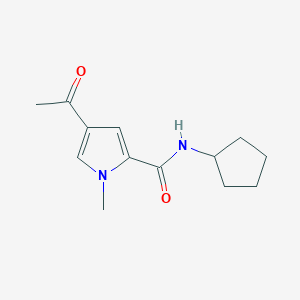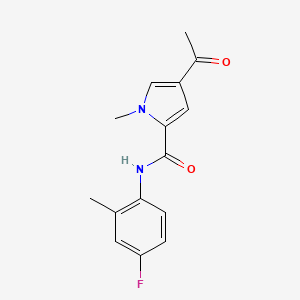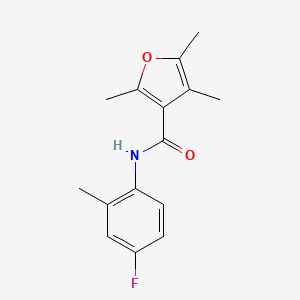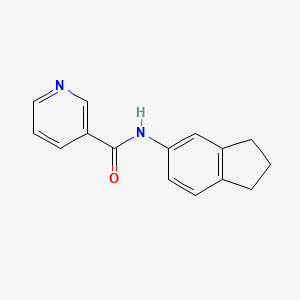
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide is a selective inhibitor of CDKs, which are enzymes that regulate the cell cycle and cell division. By inhibiting CDKs, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide prevents cancer cells from dividing and proliferating. 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of immune cells, such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide is its selectivity for CDKs, which reduces the likelihood of off-target effects. However, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been shown to have limited solubility and bioavailability, which may limit its effectiveness in vivo. Additionally, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
Future research on 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other cancer treatments. Additionally, further studies could investigate the safety and efficacy of 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide in clinical trials, with the ultimate goal of developing it as a therapeutic agent for cancer treatment.
Synthesemethoden
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloroaniline with 2-acetylpyrrole to form 4-acetyl-1-chloro-N-(4-chlorophenyl)pyrrole-2-carboxamide. This intermediate is then reacted with methylamine to produce 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide, the final product.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been studied in combination with other cancer therapies, such as radiation and chemotherapy, and has been shown to enhance their effectiveness.
Eigenschaften
IUPAC Name |
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQFUMCROWEZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)

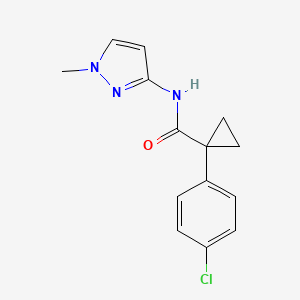
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
